

# Application Notes and Protocols for Imaradenant (AZD4635) in Preclinical Cancer Models

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## Compound of Interest

Compound Name: *Imaradenant*

Cat. No.: *B605764*

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These application notes provide a comprehensive overview of the preclinical dosing, scheduling, and efficacy of **Imaradenant** (formerly AZD4635), a selective adenosine A2A receptor (A2AR) antagonist, in various cancer models. The provided protocols are based on methodologies from published preclinical studies and are intended to serve as a guide for designing and executing similar experiments.

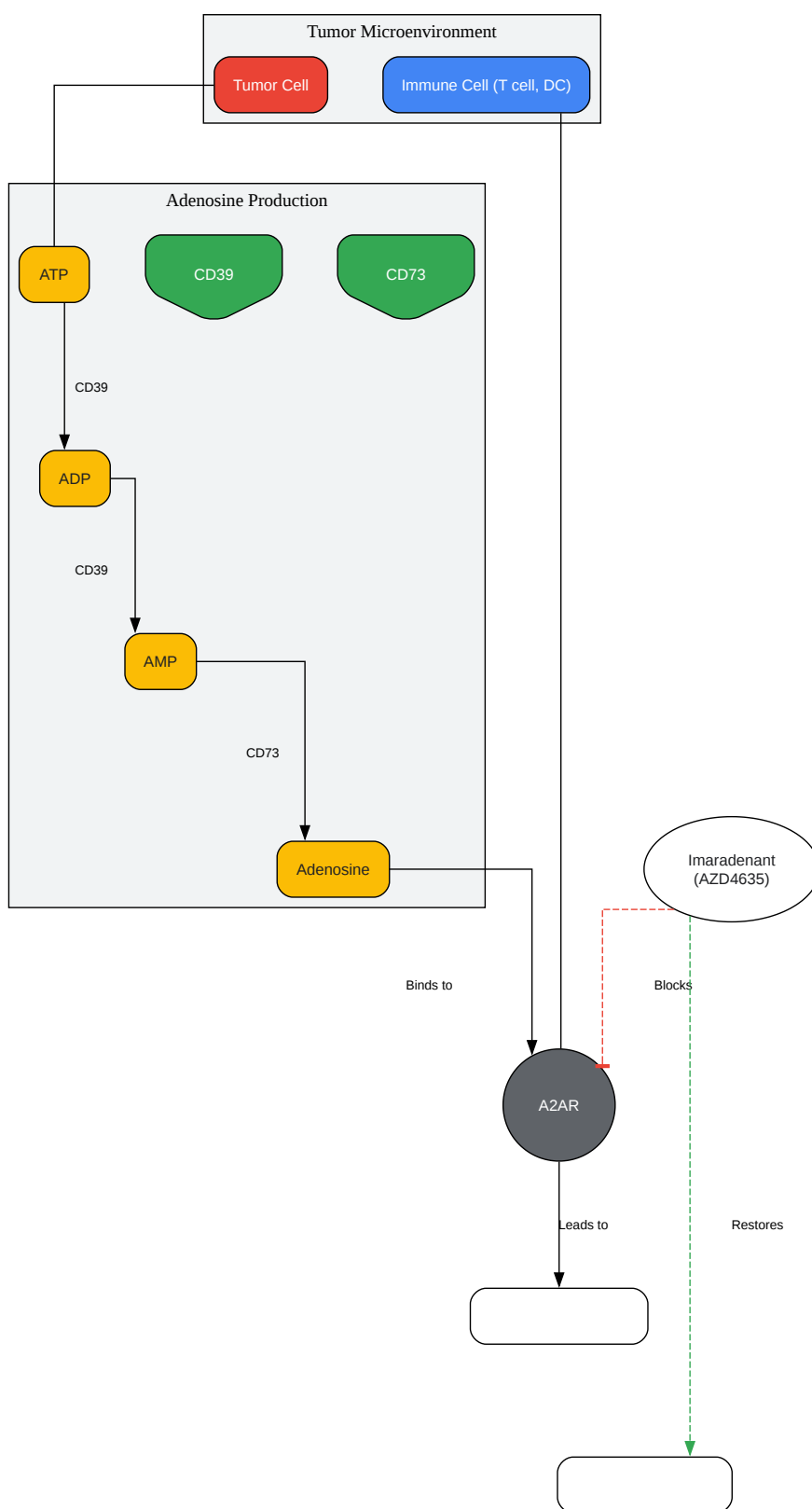
## Introduction

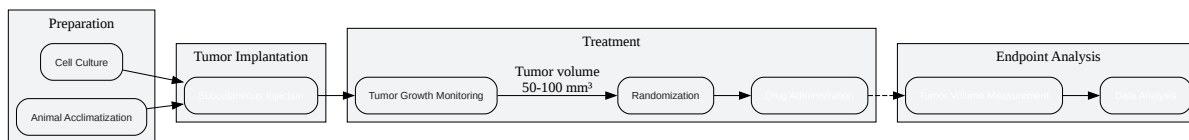
**Imaradenant** is an orally bioavailable small molecule that inhibits the binding of adenosine to the A2A receptor. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, and by blocking this interaction, **Imaradenant** aims to restore and enhance the immune response against cancer cells. Preclinical studies have demonstrated its potential as both a monotherapy and in combination with immune checkpoint inhibitors.

## Signaling Pathway

The diagram below illustrates the adenosine signaling pathway in the tumor microenvironment and the mechanism of action for **Imaradenant**. Extracellular adenosine, produced by enzymes like CD39 and CD73, binds to A2A receptors on immune cells (e.g., T cells, dendritic cells),

leading to immunosuppression. **Imaradenant** acts as a competitive antagonist at the A2A receptor, blocking adenosine-mediated signaling and thereby restoring immune cell function.





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